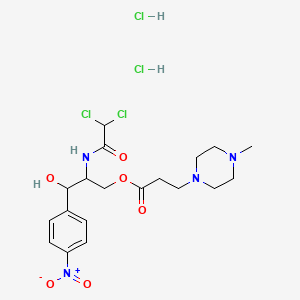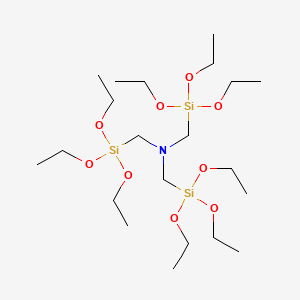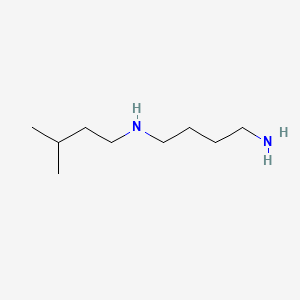
Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate is a derivative of chloramphenicol, a broad-spectrum antibiotic. This compound is known for its antibacterial properties and is used in various medical and scientific applications. Chloramphenicol itself was first isolated from Streptomyces venezuelae in 1947 and has since been synthesized for broader use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate involves several steps. One common method includes the reaction of chloramphenicol with 4-methyl-1-piperazinepropionic acid in the presence of an acid binding agent. The reaction is typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques such as crystallization and filtration .
Análisis De Reacciones Químicas
Types of Reactions
Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: This reaction is often employed to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in the modification of the piperazine ring, substitution reactions can introduce new functional groups
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Aplicaciones Científicas De Investigación
Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving bacterial protein synthesis and antibiotic resistance.
Medicine: Investigated for its potential use in treating bacterial infections resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and in the study of drug interactions
Mecanismo De Acción
The compound exerts its effects by binding to the bacterial ribosome, specifically the 50S subunit, and inhibiting protein synthesis. This action prevents the growth and replication of bacteria, making it an effective antibacterial agent. The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for protein elongation .
Comparación Con Compuestos Similares
Similar Compounds
Chloramphenicol: The parent compound, known for its broad-spectrum antibacterial activity.
Chloramphenicol palmitate: A prodrug form of chloramphenicol used for oral administration.
Levomecol: A combination of chloramphenicol and methyluracil used for topical applications
Uniqueness
Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate is unique due to its modified piperazine ring, which enhances its antibacterial properties and potentially reduces side effects compared to its parent compound. This modification allows for more targeted applications in both research and clinical settings .
Propiedades
Número CAS |
89170-55-8 |
|---|---|
Fórmula molecular |
C19H28Cl4N4O6 |
Peso molecular |
550.3 g/mol |
Nombre IUPAC |
[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] 3-(4-methylpiperazin-1-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C19H26Cl2N4O6.2ClH/c1-23-8-10-24(11-9-23)7-6-16(26)31-12-15(22-19(28)18(20)21)17(27)13-2-4-14(5-3-13)25(29)30;;/h2-5,15,17-18,27H,6-12H2,1H3,(H,22,28);2*1H |
Clave InChI |
XXRNBJXITIYIFQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCC(=O)OCC(C(C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)





![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13782422.png)
![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)




